molecular formula C21H26N2O3 B4642405 2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE

2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B4642405
M. Wt: 354.4 g/mol
InChI Key: UTKBGVTWAPEKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines elements of quinoline and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the quinoline and isoindole rings, followed by their coupling through a propyl linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to minimize variations and maximize output.

Chemical Reactions Analysis

Types of Reactions

2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE include other quinoline and isoindole derivatives, such as:

  • 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINONE
  • HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE

Uniqueness

What sets this compound apart is its combined structure, which imparts unique chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-14-8-9-18-15(13-14)5-4-11-22(18)19(24)10-12-23-20(25)16-6-2-3-7-17(16)21(23)26/h8-9,13,16-17H,2-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKBGVTWAPEKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCN3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 2
Reactant of Route 2
2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 3
2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 4
2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 5
Reactant of Route 5
2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 6
2-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE

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